1,5-dimethylimidazolidin-2-one
Overview
Description
Mechanism of Action
Target of Action
1,5-Dimethylimidazolidin-2-one (DMI) is primarily used as an aprotic polar solvent . It is also reported that a compound obtained by polymerization of DMI behaves as a thermoresponsive polymer .
Mode of Action
DMI can be synthesized into 2-chloro-1,3-dimethylimidazolinium chloride (DMC) by treating it with oxalyl chloride . DMC is a good halogenation reagent and has been reported to be effective in various reactions such as amidation, oxidation, and reduction as well as halogenation .
Biochemical Pathways
Its derivative dmc is known to participate in various reactions such as amidation, oxidation, and reduction as well as halogenation .
Result of Action
The result of DMI’s action largely depends on its application. As a solvent, it can facilitate various chemical reactions. When polymerized, it behaves as a thermoresponsive polymer . When synthesized into DMC, it can act as a halogenation reagent .
Action Environment
The action of DMI can be influenced by various environmental factors. For instance, the yield of reactions involving DMI can vary with the type of ionic-liquid-supported DMI or ionic liquid used in the reaction system .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dimethylimidazolidin-2-one can be synthesized through the reaction of 1,2-dimethylethylenediamine with phosgene . The reaction typically involves the following steps:
Reaction with Phosgene: 1,2-dimethylethylenediamine is reacted with phosgene to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1,5-Dimethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidinones.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atoms are substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are employed.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidinones, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
1,5-Dimethylimidazolidin-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,3-Dimethyl-2-imidazolidinone: Similar in structure but differs in the position of methyl groups.
1-Methyl-2-pyrrolidinone: Another polar aprotic solvent with similar applications but different ring structure.
Tetramethylurea: Used as a solvent in organic synthesis, with a different molecular structure but similar properties.
Uniqueness: 1,5-Dimethylimidazolidin-2-one is unique due to its specific molecular structure, which provides high thermal and chemical stability. This makes it particularly valuable in reactions requiring stringent conditions and high temperatures .
Properties
IUPAC Name |
1,5-dimethylimidazolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4-3-6-5(8)7(4)2/h4H,3H2,1-2H3,(H,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYPGDYKWVLEDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)N1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460407 | |
Record name | 2-Imidazolidinone, 1,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64581-05-1 | |
Record name | 2-Imidazolidinone, 1,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dimethylimidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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